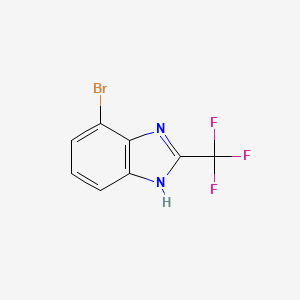

Benzimidazole, 4-bromo-2-(trifluoromethyl)-

Overview

Description

Benzimidazole derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities. The specific compound "4-bromo-2-(trifluoromethyl)-benzimidazole" is a variant within this class that incorporates both a bromo and a trifluoromethyl group into the benzimidazole core structure. This modification is expected to influence the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

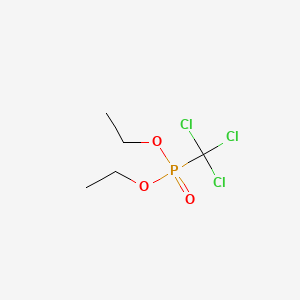

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, novel tripodal-benzimidazole derivatives were synthesized using a Schiff base reaction involving 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine and different diamine derivatives . Another approach described the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole to produce 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles . Additionally, a one-pot synthesis method has been reported for 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives using trifluoroacetic acid and difluoroacetic acid with o-phenylenediamines .

Molecular Structure Analysis

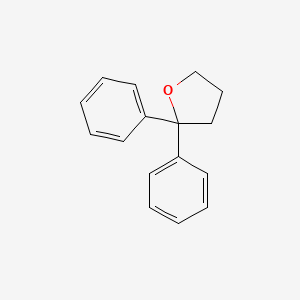

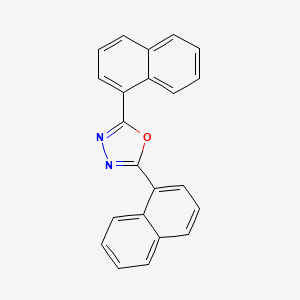

The molecular structure of benzimidazole derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the crystal structure of a 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole was determined by X-ray crystallography, revealing intermolecular hydrogen bonds between the benzimidazole and tetrazole groups . Similarly, the structure of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was studied using NMR, IR, and UV/Vis spectroscopy, with the crystal and molecular structure of one compound confirmed by X-ray diffraction .

Chemical Reactions Analysis

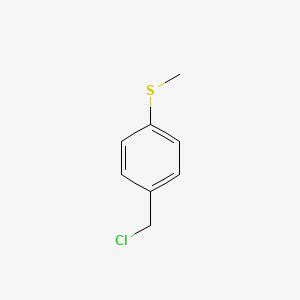

Benzimidazole derivatives can undergo various chemical reactions, which can be utilized to synthesize further functionalized compounds. For instance, the bromination of 2-difluoromethyl groups led to the formation of bromodifluoromethyl benzo-1,3-diazoles . Additionally, reactions with hydrazonoyl halides have been used to synthesize triazolo[4,3-a]benzimidazole and unsymmetrical azine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by the presence of substituents such as the trifluoromethyl group. For example, the incorporation of trifluoromethyl groups unsymmetrically in polyimides improves their solubility without decreasing their physical properties, leading to high glass transition temperatures and thermal stability . The electrochemical behaviors of tripodal-benzimidazole derivatives were studied by cyclic voltammetry, showing peaks with similar characteristics .

Scientific Research Applications

Synthesis and Pharmacological Activity

- Benzimidazole derivatives, including 4-bromo-2-(trifluoromethyl)-, have been synthesized and tested for their pharmacological activities. These compounds exhibit analgesic, antiplatelet, and antimicrobial activities, as well as inhibitory effects on enzymes like glycogen phosphorylase and dipeptidyl peptidase-4 (Zhukovskaya et al., 2018).

Polyimide Synthesis and Material Properties

- Unsaturated diamine monomers containing benzimidazole and trifluoromethyl groups have been used to synthesize soluble polyimides. These polymers demonstrate high thermal stability and glass transition temperatures, as well as low coefficients of thermal expansion, making them valuable in material science (Choi et al., 2008).

Antibacterial and Anticancer Activities

- Benzimidazole derivatives have been investigated for their antibacterial and anticancer properties. Certain derivatives have shown efficacy against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as tumor inhibition capabilities in cell lines such as HepG2 human hepatocyte carcinoma (Khalifa et al., 2018).

DNA Binding and Antifungal Activity

- Benzimidazole-based metal(II) complexes have been synthesized and characterized for their ability to bind DNA and exhibit antibacterial activity. These compounds have potential applications in the development of new antimicrobial agents (Mahmood et al., 2019).

Antiprotozoal and Anticancer Activity

- Substituted benzimidazoles with trifluoromethyl groups have been synthesized and tested for their antiprotozoal and anticancer activities. They have shown remarkable activity against protozoans like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as against various cancer cell lines (Andrzejewska et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSWJWXZVTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216048 | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

CAS RN |

6587-23-1 | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.